molecular formula C9H12BrN3O2 B13365132 tert-Butyl (4-bromopyrimidin-2-yl)carbamate

tert-Butyl (4-bromopyrimidin-2-yl)carbamate

Cat. No.: B13365132
M. Wt: 274.11 g/mol
InChI Key: GMKRMGQKSYCRTF-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyrimidin-2-yl)carbamate: is a chemical compound with the molecular formula C9H12BrN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromopyrimidin-2-yl)carbamate typically involves the reaction of 4-bromopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromopyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like cesium carbonate (Cs2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

tert-Butyl (4-bromopyrimidin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (4-bromopyridin-2-yl)carbamate
  • tert-Butyl (2-bromopyrimidin-4-yl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Comparison: tert-Butyl (4-bromopyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

tert-butyl N-(4-bromopyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

GMKRMGQKSYCRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)Br

Origin of Product

United States

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